3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile is a heterocyclic compound that features a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile typically involves cyclization reactions. One common method involves the reaction of appropriate dicarbonitrile precursors with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the tetrahydropyridazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetrahydropyridazine: This compound shares the tetrahydropyridazine ring but lacks the dimethyl and dicarbonitrile substituents.
1,2,3,6-Tetrahydropyridine: Another similar compound with a different arrangement of nitrogen atoms and substituents.
Uniqueness
3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dicarbonitrile groups enhance its reactivity and potential for forming diverse derivatives.
Properties
CAS No. |
57542-24-2 |
---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3,6-dimethyl-4,5-dihydropyridazine-3,6-dicarbonitrile |
InChI |
InChI=1S/C8H10N4/c1-7(5-9)3-4-8(2,6-10)12-11-7/h3-4H2,1-2H3 |
InChI Key |
HTIMRESCRXTVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N=N1)(C)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.